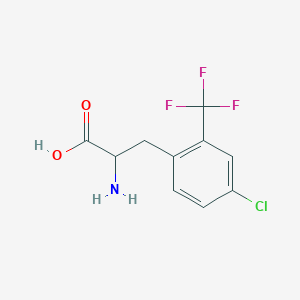

2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to a phenyl ring, which is further connected to an amino acid backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

化学反応の分析

Types of Reactions: 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

Research indicates that 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid may exhibit significant biological activities, particularly as an inhibitor of tryptophan hydroxylase. This enzyme is crucial for serotonin biosynthesis, and its inhibition can lead to lower peripheral serotonin levels. This mechanism suggests potential therapeutic applications for conditions associated with serotonin dysregulation, such as:

- Depression

- Anxiety Disorders

Studies have shown that modulating serotonin levels can significantly impact mood regulation and treatment outcomes in psychiatric disorders .

Medicinal Chemistry Applications

The compound's structural features allow it to interact with various neurotransmitter systems, particularly those involving serotonin. The following sections detail its specific applications:

Serotonin Regulation

Given its role as a tryptophan hydroxylase inhibitor, this compound is being investigated for its potential to treat mood disorders. By lowering serotonin synthesis, it may help manage conditions where excess serotonin contributes to symptoms .

Neuropharmacology

The compound's ability to modulate neurotransmitter levels positions it as a candidate for further research into neuropharmacological applications. Its interactions with serotonin receptors could lead to new insights into drug development for anxiety and depression treatments .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials : Various amino acids and chlorinated phenyl compounds.

- Synthetic Routes : Detailed synthetic pathways are documented in patent literature, emphasizing novel intermediates that optimize yield and purity.

Case Studies

Several studies have evaluated the efficacy of this compound in vitro and in vivo:

- Inhibition Studies : Research has demonstrated that the compound effectively inhibits tryptophan hydroxylase activity in cell cultures, leading to decreased serotonin production.

- Therapeutic Potential : Clinical trials are being designed to assess the safety and efficacy of this compound in treating mood disorders, focusing on dosage optimization and patient response.

作用機序

The mechanism of action of 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and chlorine atom enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes.

類似化合物との比較

4-(Trifluoromethyl)-D-phenylalanine: This compound shares a similar trifluoromethyl group but differs in its overall structure and properties.

4-Chloro-2-(trifluoromethyl)phenylboronic Acid: This compound also contains a trifluoromethyl group and chlorine atom but is used primarily in boronic acid chemistry.

Uniqueness: 2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

生物活性

2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid (CAS No. 1259965-55-3) is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity, mechanisms, and relevant research findings associated with this compound.

- Molecular Formula : C₁₀H₉ClF₃NO₂

- Molecular Weight : 267.63 g/mol

- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds containing a trifluoromethyl group exhibit enhanced antimicrobial properties. In particular, studies have shown that derivatives of amino acids with such substituents can selectively inhibit bacterial growth. For example, similar compounds have demonstrated activity against various strains of bacteria, including Chlamydia and Neisseria meningitidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 μg/mL |

| ACP1b | H. influenzae | 8 μg/mL |

| 2-Amino... | C. trachomatis | 50 μg/mL |

The presence of the trifluoromethyl group in the para position significantly enhances the compound's ability to interact with biological targets. This modification has been linked to increased potency in inhibiting enzymes and receptors involved in bacterial metabolism and pathogenesis . For instance, the trifluoromethyl group can stabilize interactions with target proteins, thereby enhancing binding affinity.

Study on Antichlamydial Activity

In a study focused on antichlamydial activity, researchers synthesized several derivatives of amino acids, including the target compound. The results indicated that the inclusion of a trifluoromethyl group was crucial for achieving significant antimicrobial effects against C. trachomatis. The compounds were tested using immunofluorescence assays to analyze their impact on chlamydial inclusions in infected cells .

Table 2: Summary of Antichlamydial Activity

| Compound | Concentration Tested | Effect on Inclusions |

|---|---|---|

| Compound A | 50 μg/mL | Reduced size and number |

| Compound B | 50 μg/mL | No significant reduction |

| 2-Amino... | 50 μg/mL | Significant reduction observed |

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is essential to assess its safety profile. Preliminary toxicity studies indicated that the compound exhibited low toxicity towards human cell lines at effective concentrations used against pathogens . Further evaluations are necessary to establish comprehensive safety data.

特性

IUPAC Name |

2-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPDRKOMXKBBBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。